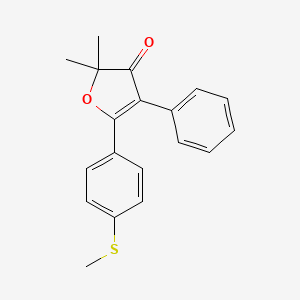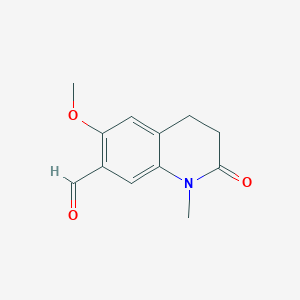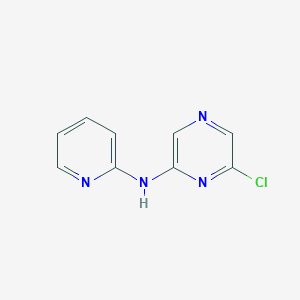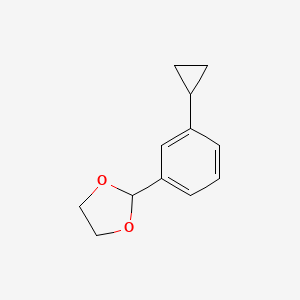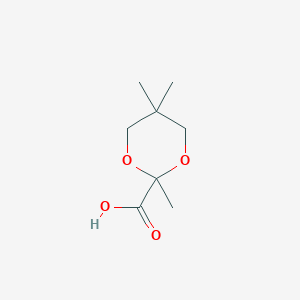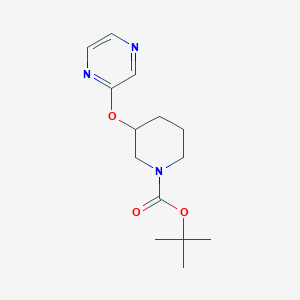
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The compound’s structure includes a benzamido group and a methoxycarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid typically involves the following steps:
Formation of the Benzamido Group: The starting material, 3-aminobenzoic acid, is reacted with benzoyl chloride in the presence of a base such as pyridine to form 3-benzamidobenzoic acid.
Introduction of the Methoxycarbonyl Group: The benzamidobenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield 3-benzamido-5-methoxycarbonylbenzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Benzamido-5-methoxycarbonylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Amidation: The benzamido group can participate in amidation reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Carboxylic acids, amines, and coupling agents like EDC or DCC.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols.
Amidation: Amides.
Wissenschaftliche Forschungsanwendungen
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid has diverse applications in scientific research:
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications:
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the benzamido and methoxycarbonyl groups, making it less specific in its reactivity.
(3-Methoxycarbonylphenyl)boronic Acid: Similar but lacks the benzamido group, affecting its binding properties and applications.
(3-Benzamido-5-methoxycarbonylphenyl)boronic Acid: Unique due to the presence of both benzamido and methoxycarbonyl groups, enhancing its specificity and reactivity.
Uniqueness: this compound stands out due to its dual functional groups, which provide enhanced reactivity and specificity in various chemical reactions and applications. This makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C15H14BNO5 |
|---|---|
Molekulargewicht |
299.09 g/mol |
IUPAC-Name |
(3-benzamido-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C15H14BNO5/c1-22-15(19)11-7-12(16(20)21)9-13(8-11)17-14(18)10-5-3-2-4-6-10/h2-9,20-21H,1H3,(H,17,18) |
InChI-Schlüssel |
YMOPFZZVKAIKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)
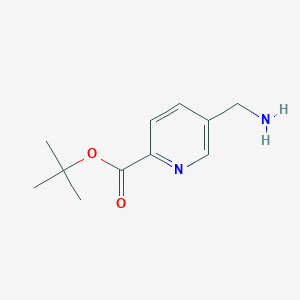
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)

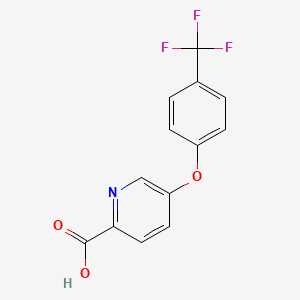
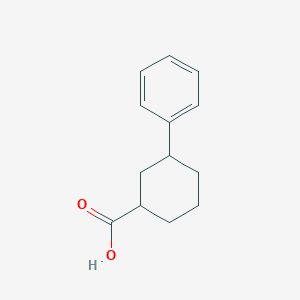
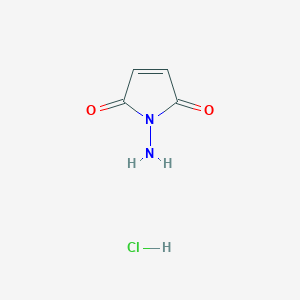
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
